![molecular formula C18H20N4O3 B15174152 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide CAS No. 920272-27-1](/img/structure/B15174152.png)
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with pyridine-4-carboxylic acid under dehydrating conditions to form the benzamide linkage.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by the morpholine group.
Final Assembly: The final step involves coupling the intermediate compounds under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring the process is scalable for large-scale production, which may involve continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: Used as a probe to study biological pathways and interactions at the molecular level.
Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-3-yl)benzamide
- 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-2-yl)benzamide
- 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(quinolin-4-yl)benzamide
Uniqueness
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to its analogs. The presence of the morpholine ring and the specific positioning of the pyridine ring contribute to its unique chemical and pharmacological properties.
Eigenschaften
CAS-Nummer |
920272-27-1 |
|---|---|
Molekularformel |
C18H20N4O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4-(1-amino-2-morpholin-4-yl-2-oxoethyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H20N4O3/c19-16(18(24)22-9-11-25-12-10-22)13-1-3-14(4-2-13)17(23)21-15-5-7-20-8-6-15/h1-8,16H,9-12,19H2,(H,20,21,23) |
InChI-Schlüssel |
CDSGGNMOGDRZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
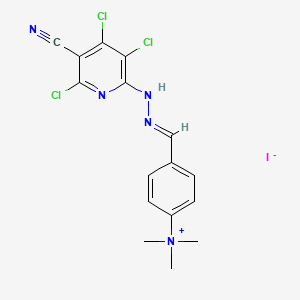
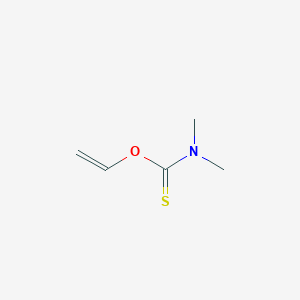
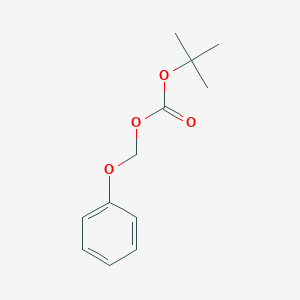
![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
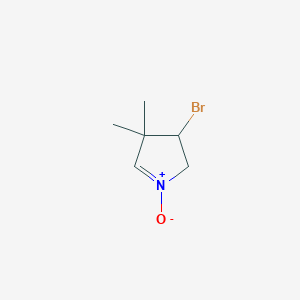
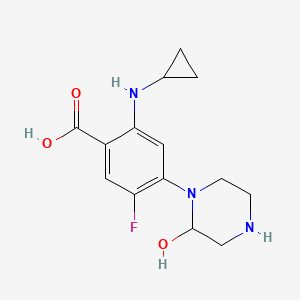
![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
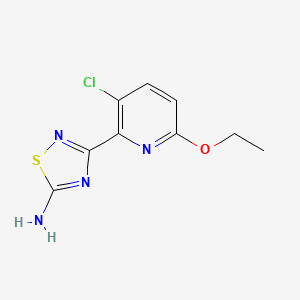
![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B15174146.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)
